![molecular formula C14H12INOS B3600341 2-iodo-N-[2-(methylthio)phenyl]benzamide](/img/structure/B3600341.png)

2-iodo-N-[2-(methylthio)phenyl]benzamide

Descripción general

Descripción

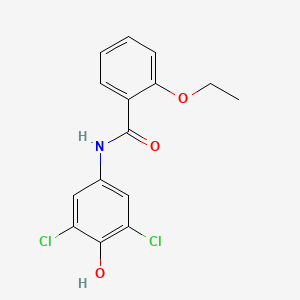

“2-iodo-N-[2-(methylthio)phenyl]benzamide” is a chemical compound with the linear formula C13H10INO . It is a type of aromatic amide, which can be found in a wide range of aromatic molecules and serve as intermediates in the production of many pharmaceutical compounds .

Molecular Structure Analysis

In the crystal structure of similar compounds, N—H O and hydrogen bonds form two sets of closed rings, generating dimers and tetramers . These combine with C—I (ring) halogen bonds to form sheets of molecules .Aplicaciones Científicas De Investigación

Synthesis and Antipathogenic Activity

Synthesis and Spectroscopic Properties : A study by Limban et al. (2011) described the synthesis of acylthioureas, including derivatives similar to 2-iodo-N-[2-(methylthio)phenyl]benzamide. These compounds were characterized and tested for interaction with bacterial cells, demonstrating potential as novel anti-microbial agents with antibiofilm properties, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban et al., 2011).

Antimicrobial Properties : Another study by Limban et al. (2011) explored new acylthiourea derivatives for antimicrobial properties. These compounds, including 2-iodo derivatives, showed activity at low concentrations against Gram-positive and Gram-negative bacteria, as well as fungi, suggesting their potential in antimicrobial applications (Limban et al., 2011).

Chemical Synthesis Techniques

Iodocyclization Method : A selective method for synthesizing 3-iodo-1,5-benzothiazepin-4-ones through iodocyclization of compounds related to this compound was developed, offering a pathway to novel chemical structures (Jiang, Zhang, & Li, 2009).

Framework Structures in Isomeric Compounds : A study by Wardell et al. (2005) contrasted the framework structures in isomeric compounds similar to this compound, revealing insights into the structural properties and interactions in such compounds (Wardell et al., 2005).

Catalysis and Chemical Reactions

Copper-catalysed Intramolecular O-arylation : A method for efficiently synthesizing benzoxazoles from compounds including N-(2-iodo-phenyl)benzamides was developed, utilizing copper-catalyzed intramolecular coupling cyclization reactions. This presents a novel approach to benzoxazole synthesis (Wu et al., 2014).

Methylation of C-H Bonds : Research by Uemura et al. (2016) demonstrated methylation of C-H bonds using benzamides and phenyltrimethylammonium salts. This study provides insights into functional group compatibility and broadens the scope of chemical transformations (Uemura, Yamaguchi, & Chatani, 2016).

Crystal Structures and Physical Properties

- Crystal Structures of Analogous Compounds : The crystal structures of similar compounds were reported, providing valuable information on molecular conformations and interactions, relevant to the understanding of this compound (Suchetan et al., 2016).

Radioactive Labeling and Imaging Studies

- Radioiodinated Benzamide Derivatives : A study focused on radioiodinated benzamide derivatives for melanoma imaging, providing insights into structure-affinity relationships and intracellular localization. This indicates potential applications in imaging and therapy (Eisenhut et al., 2000).

Propiedades

IUPAC Name |

2-iodo-N-(2-methylsulfanylphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12INOS/c1-18-13-9-5-4-8-12(13)16-14(17)10-6-2-3-7-11(10)15/h2-9H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTUACNARBLGFTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C2=CC=CC=C2I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12INOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-naphthyloxy)methyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3600271.png)

![4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-methylbenzyl)benzamide](/img/structure/B3600281.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N~1~-(2-methyl-3-nitrophenyl)glycinamide](/img/structure/B3600285.png)

![2-{[5-[(2,6-dimethylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B3600286.png)

![ethyl [2-({[4-(methylthio)phenyl]sulfonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B3600302.png)

![2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B3600310.png)

![2-(N-BENZYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE](/img/structure/B3600316.png)

![4-oxo-N-(4-phenoxyphenyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3600329.png)

![[({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino](diphenyl)acetic acid](/img/structure/B3600350.png)

![2-methoxy-3-methyl-N-{[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B3600363.png)